Octyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate vs. Orotic Acid: LogP Difference for Permeation-Relevant Lipophilicity
The octyl ester exhibits a computed LogP (XLogP3-AA) of 2.5, whereas the parent acid, orotic acid, has an experimentally determined and predicted LogP ranging from -0.83 to -1.3 [1][2]. This represents an increase of approximately 3.33 to 3.8 log units, corresponding to a roughly 2000- to 6000-fold shift in partition equilibrium toward lipid phases, directly predicting superior passive membrane diffusion [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 2.5 (XLogP3-AA, computed) |
| Comparator Or Baseline | Orotic acid: LogP -0.83 to -1.3 (experimental/predicted) |
| Quantified Difference | ΔLogP ≈ 3.33–3.8 (≥2000-fold higher lipophilicity) |
| Conditions | In silico prediction validated by published experimental LogP ranges for the parent acid [1][2] |
Why This Matters
This quantified lipophilicity gap is the primary driver for selecting the octyl ester in any formulation requiring substantial partitioning into lipid membranes or non-aqueous matrices, such as topical or transdermal delivery systems.
- [1] PubChem. Octyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate. Compound Summary for CID 3086279, Computed Properties. View Source
- [2] DrugFuture. OROTIC ACID. LogP data compiled from experimental sources. View Source
